molecular formula C23H24ClN3O4S B6571454 3-(2-chlorophenyl)-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1,2-oxazole-4-carboxamide CAS No. 946383-23-9

3-(2-chlorophenyl)-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1,2-oxazole-4-carboxamide

Cat. No.: B6571454
CAS No.: 946383-23-9
M. Wt: 474.0 g/mol
InChI Key: BNOKUQCEJAJTIB-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1,2-oxazole-4-carboxamide is a potent and selective cell-permeable inhibitor of the protein kinase AKT, also known as Protein Kinase B (PKB). This compound is a valuable pharmacological tool for elucidating the complex role of the AKT signaling pathway in cellular processes. Research indicates that it functions by binding to the pleckstrin homology (PH) domain of AKT, thereby preventing its translocation to the plasma membrane and subsequent activation source . The AKT pathway is a critical nodal point in signal transduction, regulating cell survival, proliferation, growth, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, most notably in cancer where it promotes tumorigenesis and resistance to therapy source . Consequently, this inhibitor is primarily utilized in oncology research to investigate tumor cell survival, to study mechanisms of chemoresistance, and to explore potential therapeutic strategies that target AKT-dependent signaling networks. Its specific chemical structure, featuring the propane-1-sulfonyl tetrahydroquinoline moiety, was designed for enhanced selectivity and potency against the AKT isoforms, making it a superior research reagent compared to earlier, less specific inhibitors source .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4S/c1-3-13-32(29,30)27-12-6-7-16-14-17(10-11-20(16)27)25-23(28)21-15(2)31-26-22(21)18-8-4-5-9-19(18)24/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOKUQCEJAJTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-chlorophenyl)-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1,2-oxazole-4-carboxamide (CAS No. 946321-23-9) is a synthetic compound notable for its complex molecular structure and potential pharmacological applications. This compound has garnered attention for its biological activity, particularly its role as an inhibitor of KIF18A, a protein implicated in cancer cell proliferation and mitosis regulation.

Chemical Structure and Properties

The compound features several key structural elements:

  • Chlorophenyl Group : Enhances biological activity through potential interactions with various targets.
  • Tetrahydroquinoline Moiety : Known for its diverse pharmacological properties.
  • Oxazole Ring : Contributes to the compound's reactivity and interaction with biological systems.

The molecular formula is represented as follows:

ElementSymbolQuantity
CarbonC19
HydrogenH22
NitrogenN3
OxygenO3
SulfurS1
ChlorineCl1

The biological effects of this compound are primarily attributed to its inhibition of KIF18A. This inhibition leads to:

  • Reduction in Tumor Growth : Studies have shown that compounds targeting KIF18A can significantly reduce tumor growth in both in vitro and in vivo models.
  • Cell Cycle Disruption : The compound affects various phases of the cell cycle, particularly inducing G0/G1 phase arrest in cancer cells .

Biological Activity Data

The following table summarizes key findings from research studies regarding the biological activity of the compound:

Study ReferenceCell Line TestedIC50 (µM)Observed Effects
A2780<10Induction of oxidative stress; cell cycle arrest
HCT1160.6Cytotoxic effects; mitochondrial damage
Various Tumor CellsVariesAntitumor activity; topoisomerase inhibition

Case Study 1: In Vitro Analysis on A2780 Cells

In a study examining the effects on A2780 ovarian cancer cells, it was found that the compound induced significant oxidative stress, which was measured by increased reactive oxygen species (ROS) levels. This effect was correlated with a concentration-dependent increase in G0/G1 phase cells, indicating a potential mechanism for its cytotoxicity .

Case Study 2: Tumor Growth Inhibition in HCT116 Cells

Another investigation focused on HCT116 colorectal cancer cells demonstrated that the compound exhibited potent cytotoxicity with an IC50 value of 0.6 µM. The study highlighted the ability of the compound to disrupt mitochondrial function and induce apoptosis in these cells .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The target compound was compared to six analogs (Table 1), focusing on substituents, molecular weight, and key functional groups.

Table 1: Structural and Molecular Comparison

Compound Name / CAS / Source Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound (946299-37-2, ) 1,2-oxazole - 2-Chlorophenyl
- Propane-1-sulfonyl-tetrahydroquinoline
C₂₄H₂₄ClN₃O₄S* ~478.0* Sulfonyl group enhances solubility; tetrahydroquinoline may improve CNS penetration.
N-[2-(4-Sulfamoylphenyl)ethyl] analog (CAS unlisted, ) 1,2-oxazole - 2-Chlorophenyl
- 4-Sulfamoylphenethyl
C₂₀H₁₉ClN₃O₄S 432.9 Sulfamoyl group increases hydrogen-bonding potential.
N-(5-Methylisoxazol-3-yl) analog (CAS unlisted, ) 1,2-oxazole - 2-Chlorophenyl
- 5-Methylisoxazole
C₁₅H₁₁ClN₂O₂ 298.7 Simplified structure; lacks sulfonyl or tetrahydroquinoline groups.
N-[4-(Isopropyl)phenyl] analog (2ZW, ) 1,2-oxazole - 2-Chlorophenyl
- 4-Isopropylphenyl
C₂₀H₁₉ClN₂O₂ 354.8 Hydrophobic isopropyl group may reduce solubility.
N-(3,4-Dimethoxyphenylmethyl) analog (895685-05-9, ) 1,2-oxazole - 2-Chloro-6-fluorophenyl
- 3,4-Dimethoxyphenylmethyl
C₂₀H₁₈ClFN₂O₄ 404.8 Fluorine and methoxy groups enhance electronegativity; predicted pKa = 13.06.
Cyclopropanecarbonyl-tetrahydroisoquinoline analog (955712-24-0, ) 1,2-oxazole - 2-Chlorophenyl
- Cyclopropanecarbonyl-tetrahydroisoquinoline
C₂₄H₂₂ClN₃O₃ 435.9 Cyclopropane introduces steric constraints.
N-(2,3,4-Trifluorophenyl) analog (438224-93-2, ) 1,2-oxazole - Ethyl and methyl groups
- 2,3,4-Trifluorophenyl
C₁₃H₁₁F₃N₂O₂ 284.2 Fluorine atoms improve metabolic stability; predicted boiling point = 309.5°C.

*Estimated based on structural similarity to .

Functional Group Impact on Properties

  • Sulfonyl/Sulfamoyl Groups : The target compound and ’s analog include sulfonyl/sulfamoyl moieties, which improve solubility and binding to polar enzyme active sites. The propane-1-sulfonyl group in the target may confer better pharmacokinetics than ’s sulfamoylphenethyl group due to increased steric bulk .
  • Halogenation : The 2-chlorophenyl group is conserved across most analogs. However, adds a 6-fluoro substituent, which could enhance binding affinity via halogen bonding .
  • Heterocyclic Linkers: The tetrahydroquinoline (target) and tetrahydroisoquinoline () groups may influence receptor selectivity, as these scaffolds are prevalent in kinase inhibitors .

Preparation Methods

Cyclodehydration Using Bis(trichloromethyl) Carbonate

Bis(trichloromethyl) carbonate (triphosgene) serves as a safer alternative to thionyl chloride for generating acyl chlorides. In a representative protocol, 3-(2-chlorophenyl)-5-methyl-4-isoxazole carboxylic acid reacts with triphosgene (molar ratio 1:0.34–0.8) in toluene or orthodichlorobenzene at 110–150°C for 1–10 hours, catalyzed by tetrabutyl urea (0.01–0.5 equiv). This method achieves yields exceeding 95% with high purity (HPLC >99%).

Reaction Conditions Table

ParameterRange/Value
SolventToluene, orthodichlorobenzene
Temperature110–150°C
CatalystTetrabutyl urea
Molar Ratio (Acid:Triphosgene)1:0.34–0.8
Yield95.6–97.1%

Preparation of 1-(Propane-1-Sulfonyl)-1,2,3,4-Tetrahydroquinolin-6-Amine

The tetrahydroquinoline sulfonamide moiety is synthesized via a two-step sequence:

Tetrahydroquinoline Core Formation

The Pictet-Spengler reaction condenses substituted benzaldehydes with tryptamine derivatives under acidic conditions to form the tetrahydroquinoline scaffold. Microwave-assisted methods reduce reaction times from hours to minutes while maintaining yields >80%.

Sulfonylation with Propane-1-Sulfonyl Chloride

The amine group of 1,2,3,4-tetrahydroquinolin-6-amine undergoes sulfonylation using propane-1-sulfonyl chloride in dichloromethane with triethylamine as a base. Reaction at 0–25°C for 2–4 hours affords the sulfonamide in 85–90% yield.

Amide Coupling of Oxazole Carboxylic Acid and Tetrahydroquinoline Sulfonamide

The final step involves coupling the oxazole-4-carbonyl chloride with 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine:

Schlenk Technique for Amide Bond Formation

Under inert conditions, the acyl chloride (1.2 equiv) reacts with the amine (1.0 equiv) in tetrahydrofuran (THF) at 0°C, followed by warming to 25°C for 12 hours. Triethylamine (2.0 equiv) neutralizes HCl byproducts, yielding the target carboxamide in 88–92% purity.

Optimization Data

ParameterEffect on Yield
Solvent PolarityTHF > DCM > EtOAc
Temperature0°C → 25°C optimal
Equiv of Acyl Chloride1.2 maximizes yield

Alternative Routes and Methodological Comparisons

One-Pot Oxazole Synthesis and Functionalization

A novel approach combines oxazole formation via dehydrative condensation of carboxylic acids and amino acids using DMT-MM, followed by Suzuki–Miyaura coupling to introduce aryl groups. While this method is modular, it requires nickel catalysts and boronates, complicating scalability.

Microwave-Assisted Sulfonylation

Microwave irradiation (100–150 W, 80–120°C) reduces sulfonylation times from hours to 10–15 minutes, achieving comparable yields (87–89%). This eco-friendly method minimizes side products and energy consumption.

Challenges and Optimization Strategies

Regioselectivity in Oxazole Formation

Electron-deficient aldehydes favor cycloaddition to the 4-position of the oxazole, while electron-rich substrates require alternative routes (e.g., Delepine synthesis). Solvent choice (toluene vs. chlorobenzene) and catalyst loading (tetrabutyl urea 0.01–0.5 equiv) critically influence regiochemical outcomes.

Purification of Hydrophobic Intermediates

High-vacuum distillation (0.667 kPa) isolates the oxazole carbonyl chloride (b.p. 130–132°C) with minimal decomposition. Recrystallization from hexane/ethyl acetate mixtures (1:3) removes unreacted starting materials .

Q & A

Q. Q1. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis involves a multi-step process, including:

  • Oxazole ring formation : Use of dichloromethane (DCM) or dimethylformamide (DMF) as solvents to enhance solubility and reactivity of intermediates.
  • Sulfonylation of tetrahydroquinoline : Propane-1-sulfonyl chloride is typically employed under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions.
  • Carboxamide coupling : Amide bond formation via activation with carbodiimides (e.g., EDC/HOBt) in anhydrous DCM.
    Optimization Strategies :
  • Monitor reaction progress using TLC or HPLC to isolate intermediates and reduce impurities.
  • Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to drive reactions to completion .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C) : Critical for confirming substituent positions (e.g., 2-chlorophenyl, tetrahydroquinoline) and verifying stereochemistry.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₃ClN₃O₃S, exact mass 468.1122).
  • X-ray crystallography : Resolves ambiguities in spatial arrangement of the sulfonyl-tetrahydroquinoline moiety .

Advanced Research Questions

Q. Q3. How can computational tools predict the compound’s reactivity and guide synthetic modifications?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electron distribution to identify nucleophilic/electrophilic sites (e.g., oxazole C4 position).
  • Molecular docking : Predicts binding affinity to biological targets (e.g., enzymes) by analyzing interactions between the sulfonyl group and active sites.
  • Machine learning : Trains models on existing reaction databases to propose optimal solvents/catalysts for novel derivatives .

Q. Q4. How should researchers resolve contradictions in bioactivity data across different assays?

Methodological Answer:

  • Dose-response standardization : Ensure consistent compound purity (≥95%, verified via HPLC) and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Target validation : Use CRISPR/Cas9 knockout models to confirm specificity of observed effects (e.g., kinase inhibition).
  • Meta-analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent activity .

Q. Q5. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Positional isomer libraries : Synthesize analogs with chlorophenyl groups at positions 3 or 4 to assess steric/electronic effects.
  • Functional group swapping : Replace propane-1-sulfonyl with cyclopropanesulfonyl to evaluate sulfone flexibility.
  • Bioisosteric replacement : Substitute the oxazole ring with thiazole and measure changes in logP and target binding .

Data Contradiction Analysis

Q. Q6. Why might solubility discrepancies arise in different solvent systems, and how can they be mitigated?

Methodological Answer:

  • Contradiction Source : Polar aprotic solvents (DMF) may overestimate solubility compared to aqueous buffers (PBS).
  • Mitigation :
    • Use dynamic light scattering (DLS) to detect aggregation in PBS.
    • Introduce solubilizing groups (e.g., PEG chains) on the tetrahydroquinoline nitrogen without altering core pharmacophores .

Q. Q7. How can conflicting cytotoxicity results in primary vs. cancer cell lines be interpreted?

Methodological Answer:

  • Hypothesis Testing :
    • Primary cells : Assess mitochondrial toxicity via Seahorse assays (OCR/ECAR ratios).
    • Cancer cells : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators).
  • Mechanistic follow-up : Use siRNA knockdown to isolate pathways responsible for selective toxicity .

Experimental Design Considerations

Q. Q8. What controls are essential for in vitro assays to ensure reproducibility?

Methodological Answer:

  • Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays).
  • Solvent controls : Account for DMSO effects on cell viability.
  • Stability controls : Pre-incubate the compound in assay buffer (37°C, 24h) to rule out degradation .

Q. Q9. How can researchers validate off-target effects in biochemical assays?

Methodological Answer:

  • Proteome-wide profiling : Use affinity pulldown with compound-conjugated beads and LC-MS/MS to identify unintended binding partners.
  • Kinase screening panels : Test against a panel of 100+ kinases to quantify selectivity indices .

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